molecular formula C20H18O7 B2358758 Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate CAS No. 637749-32-7

Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate

Cat. No.: B2358758
CAS No.: 637749-32-7
M. Wt: 370.357
InChI Key: JGWNBYQPMCFCME-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate is an organic compound with the molecular formula C20H18O6 It is a derivative of chromone, a naturally occurring compound found in various plants

Scientific Research Applications

Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate typically involves the reaction of 3-methoxyphenol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then subjected to cyclization using a suitable catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromone derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and affect cellular signaling pathways. These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
  • Ethyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate

Uniqueness

Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate is unique due to its specific substitution pattern on the chromone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-3-24-19(21)12-25-14-7-8-16-17(10-14)26-11-18(20(16)22)27-15-6-4-5-13(9-15)23-2/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWNBYQPMCFCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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